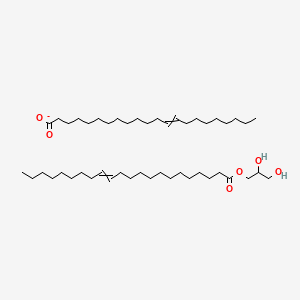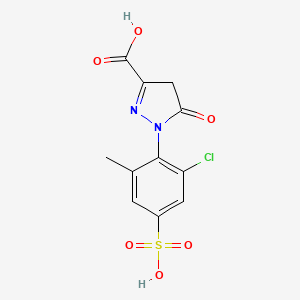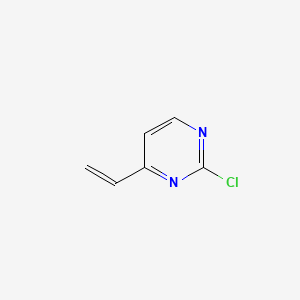
5-trans Fluprostenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-trans Fluprostenol is an impurity that is routinely found in bulk preparations of fluprostenol in amounts ranging from 1-3% . It is a potential impurity in commercial preparations of the FP receptor agonist fluprostenol .
Synthesis Analysis
A unified synthesis of prostaglandins, including fluprostenol, has been reported. This synthesis was guided by biocatalytic retrosynthesis and was completed in 11–12 steps from a bicyclic ketone .Molecular Structure Analysis
The molecular formula of this compound is C23H29F3O6 . The structure of this compound includes a cyclopentyl ring with two hydroxyl groups, a butenyl group with a hydroxyl group and a phenoxy group with a trifluoromethyl group .Chemical Reactions Analysis
The transformation from fluprostenol to travoprost was accomplished in 68% yield using 2-iodopropane and Cs2CO3 in a mixed solvent of DCM and DMF .Physical and Chemical Properties Analysis
This compound has a molecular weight of 458.5 g/mol . It is soluble in DMF, DMSO, and Ethanol .Aplicaciones Científicas De Investigación
Síntesis de Prostaglandinas
5-trans Fluprostenol es una impureza potencial en preparaciones comerciales de fluprostenol . Juega un papel crucial en la síntesis de prostaglandinas (PG), compuestos lipídicos similares a hormonas que se encuentran a menudo en animales y seres humanos . El desarrollo de una síntesis eficiente y estereoselectiva de PGs es de suma importancia, debido a sus valiosas aplicaciones medicinales y estructuras químicas únicas .
Biocatálisis
La biocatálisis es una subdisciplina de la enzimología que utiliza catalizadores naturales, como enzimas proteicas o células completas, para llevar a cabo reacciones químicas. This compound se utiliza en la retrosíntesis biocatalítica, un proceso que utiliza enzimas para generar moléculas complejas .
Medicina Veterinaria
Las prostaglandinas, incluido this compound, se han desarrollado como medicamentos veterinarios . Se utilizan para tratar una variedad de afecciones en animales, incluidos los trastornos reproductivos.
Oftalmología
Algunas prostaglandinas, sintetizadas utilizando this compound, se utilizan como fármacos antiglaucoma . Funcionan aumentando la salida de humor acuoso del ojo, lo que reduce la presión intraocular.
Investigación de Lactonas
Las lactonas juegan un papel significativo en el campo de las prostaglandinas. This compound se utiliza en la síntesis de lactonas para obtener una mejor comprensión de su papel metabólico y para estudiar sus aplicaciones como reemplazo de los ésteres C-1
Mecanismo De Acción
Target of Action
5-trans Fluprostenol is a potent and highly selective prostaglandin F2-alpha (FP) receptor agonist . The FP receptor is a G-protein-coupled receptor that is involved in a variety of physiological and pathological processes, including the regulation of intraocular pressure and inflammation.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-trans Fluprostenol plays a significant role in biochemical reactions by interacting with prostaglandin receptors, specifically the FP receptor. This interaction leads to the activation of various cell-signaling pathways. The compound is known to activate multiple cell-signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase C (PKC). These interactions are crucial for mediating the biological effects of this compound, such as smooth muscle contraction and regulation of intraocular pressure .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In ocular tissues, it is used to reduce intraocular pressure by increasing the outflow of aqueous humor. This effect is mediated through the activation of FP receptors on the ciliary muscle, leading to muscle relaxation and increased fluid drainage. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FP receptors, which are G-protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. This activation can lead to the production of secondary messengers such as cAMP, which in turn activates protein kinase A (PKA) and other signaling molecules. These events result in various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under conditions that promote degradation. In vitro studies have shown that the effects of this compound on cellular function can be observed within minutes of application, with peak effects occurring within a few hours. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively reduce intraocular pressure without causing significant adverse effects. At higher doses, it may induce toxic effects such as inflammation, tissue damage, and systemic side effects. Studies in animal models have identified threshold doses for both therapeutic and toxic effects, providing valuable information for the safe and effective use of this compound in research and clinical settings .
Metabolic Pathways
This compound is metabolized through various pathways, including oxidation and reduction reactions. Enzymes such as cytochrome P450 and prostaglandin dehydrogenase play key roles in the metabolism of this compound. These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities. The metabolic pathways of this compound are important for understanding its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with intracellular receptors or enzymes. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate the uptake and distribution of the compound. The localization and accumulation of this compound within specific tissues can influence its biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and cell membrane. Post-translational modifications and targeting signals may direct this compound to specific organelles, where it can interact with target proteins and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-BDFMIYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)




